![molecular formula C16H14FN3O2S B5818479 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide, commonly known as FACT, is a small molecule inhibitor that has shown potential in the treatment of cancer. FACT is a member of the benzamide family of compounds and has a molecular weight of 381.4 g/mol.
Wirkmechanismus
The mechanism of action of FACT involves its inhibition of the FACT complex, which is a protein complex involved in DNA replication and transcription. By inhibiting the FACT complex, FACT prevents the proper functioning of cancer cells and induces apoptosis. In addition, FACT has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FACT has been shown to have several biochemical and physiological effects. In cancer cells, FACT inhibits the activity of the FACT complex, leading to DNA damage and apoptosis. In addition, FACT has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. In animal studies, FACT has been shown to reduce tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FACT in lab experiments is its specificity for the FACT complex, which allows for targeted inhibition of cancer cells. However, one limitation of using FACT is its toxicity, which can limit its use in certain experiments. In addition, the synthesis of FACT can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
Several future directions for research on FACT include the development of more efficient synthesis methods, the investigation of its potential in combination with other cancer treatments, and the exploration of its potential in treating other diseases such as viral infections. In addition, further studies are needed to understand the mechanisms of action of FACT and its potential side effects. Overall, the potential of FACT in cancer treatment and other diseases makes it an exciting area of research.
Synthesemethoden
The synthesis of FACT involves the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride to form 4-fluoro-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-aminophenylacetamide to form the desired product, FACT. The synthesis of FACT has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
FACT has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. FACT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, FACT has also been studied for its potential in treating viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10(21)18-13-6-8-14(9-7-13)19-16(23)20-15(22)11-2-4-12(17)5-3-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCBRYPFJKZMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)
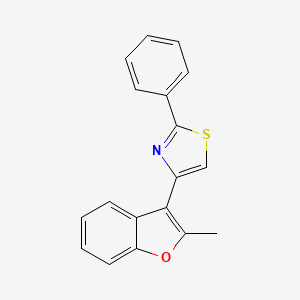
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)
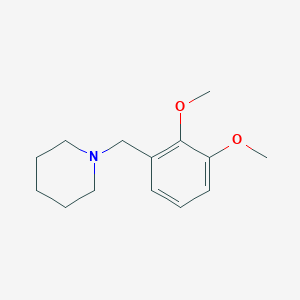
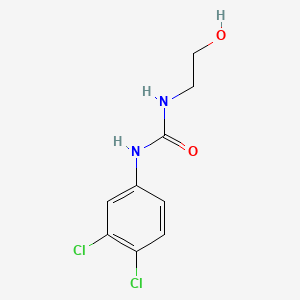
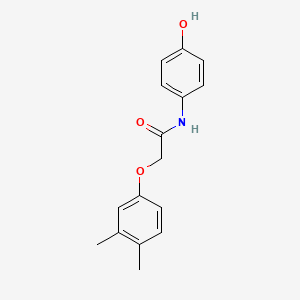
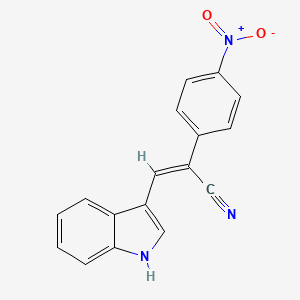
![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)